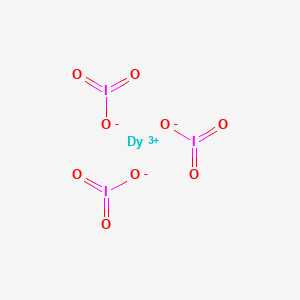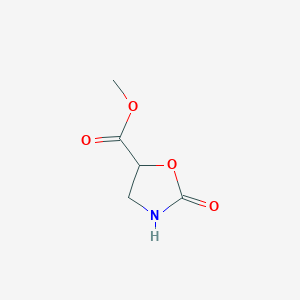![molecular formula C9H18N2O4 B083052 acetic acid;N-[2-(hydroxyamino)-2-methylcyclohexylidene]hydroxylamine CAS No. 13785-66-5](/img/structure/B83052.png)
acetic acid;N-[2-(hydroxyamino)-2-methylcyclohexylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound pertains to a category of chemicals that undergo specific synthesis processes, have distinctive molecular structures, and exhibit particular physical and chemical properties. The study of such compounds involves understanding the mechanisms of their synthesis, the analysis of their structural features, and the exploration of their reactivity and interactions with other substances.
Synthesis Analysis
The synthesis of N-hydroxyamino acids and derivatives often involves specific reagents and conditions to achieve desired structures and functionalities. For example, the use of 1-chloro-1-nitrosocyclohexane as a practical [NH] equivalent in the asymmetric synthesis of α‐Amino acids and α‐N‐Hydroxyamino acids from N‐Acylbornane‐10,2‐sultams highlights a method to obtain diastereoisomerically pure, crystalline N-hydroxyamino-acid derivatives (Oppolzer, Tamura, & Deerberg, 1992).
Molecular Structure Analysis
The molecular structure of compounds similar to “acetic acid;N-[2-(hydroxyamino)-2-methylcyclohexylidene]hydroxylamine” can be analyzed through various spectroscopic and analytical techniques. The crystal and molecular structures of triorganotin(IV) complexes of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid, for instance, reveal polymeric trans-O2SnC3 trigonal bipyramidal configurations, which help in understanding the spatial arrangement and electronic environment of such compounds (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).
Chemical Reactions and Properties
N-hydroxyamino and N-acetoxy derivatives of compounds undergo specific reactions, forming covalent bonds with DNA, which are critical in understanding their reactivity and potential biological implications. For example, the reaction of N-hydroxylamine derivatives with DNA under neutral conditions highlights their reactivity and the formation of specific adducts, which are essential in studying their chemical behavior and interactions (Snyderwine et al., 1988).
Scientific Research Applications
Synthesis and Chemical Reactions
- Acetic acid is utilized in the synthesis of N-monoalkylated hydroxylamines. For example, a process involving hydrogen bromide in acetic acid yields N-monoalkylated hydroxylamines such as N-benzylhydroxylamine, 1-amino-3-hydroxyaminopropane, and DL-3-hydroxyamino-2-aminopropionic acid (Isowa & Kurita, 1974).
- The reactions of hydroxylamine derivatives with acetic acid have been studied for the synthesis of various chemical compounds. For instance, 2,6-bis-(phenylmethylene)cyclohexanone reacted with hydroxylamine hydrochloride and sodium acetate to produce oximes (Dimmock et al., 1992).
Biological Applications
- In biological research, N-hydroxyamino acids derived from acetic acid reactions have been explored. For example, N-acetyltransferase expression in the human mammary gland has been studied in relation to the metabolic activation of heterocyclic amines, including N-hydroxyamino derivatives (Sadrieh et al., 1996).
- The reaction of hydroxylamine derivatives with DNA has been investigated to understand their binding mechanisms and potential implications for mutagenicity and carcinogenicity (Snyderwine et al., 1988).
Pharmaceutical and Medicinal Chemistry
- Hydroxylamine derivatives synthesized using acetic acid have been evaluated for their potential cytotoxic effects in pharmaceutical research. For example, certain oximes synthesized using acetic acid demonstrated selective toxicity towards various tumor cell lines (Dimmock et al., 1992).
- The synthesis of amino acid derivatives using acetic acid has been explored for potential pharmaceutical applications. For instance, crystalline N-hydroxyamino-acid derivatives were used to produce various amino acids with potential medicinal properties (Oppolzer et al., 1992).
properties
IUPAC Name |
acetic acid;N-[2-(hydroxyamino)-2-methylcyclohexylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.C2H4O2/c1-7(9-11)5-3-2-4-6(7)8-10;1-2(3)4/h9-11H,2-5H2,1H3;1H3,(H,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQTUSFJTYKFGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC1(CCCCC1=NO)NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369594 |
Source


|
| Record name | Acetic acid--N-[2-(hydroxyamino)-2-methylcyclohexylidene]hydroxylamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
acetic acid;N-[2-(hydroxyamino)-2-methylcyclohexylidene]hydroxylamine | |
CAS RN |
13785-66-5 |
Source


|
| Record name | Acetic acid--N-[2-(hydroxyamino)-2-methylcyclohexylidene]hydroxylamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B82974.png)











